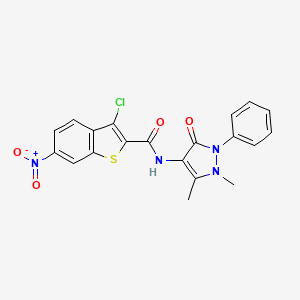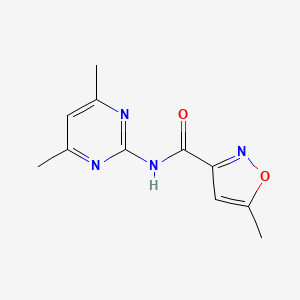![molecular formula C18H15BrN2O4S B4185330 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4185330.png)
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide
Vue d'ensemble
Description
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase receptor for fibroblast growth factor (FGFR). It was developed by Bristol-Myers Squibb and has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, pulmonary fibrosis, and rheumatoid arthritis.
Mécanisme D'action
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide is a selective inhibitor of FGFR, which is a transmembrane receptor tyrosine kinase that plays a key role in cell growth, differentiation, and survival. By inhibiting FGFR, 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide blocks the downstream signaling pathways that promote cell growth and proliferation, leading to inhibition of tumor growth and fibrosis.
Biochemical and Physiological Effects:
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide has been shown to have a range of biochemical and physiological effects. In cancer, it inhibits tumor growth and induces apoptosis (programmed cell death) in cancer cells. In pulmonary fibrosis, it reduces fibrosis and improves lung function by inhibiting the expression of fibrotic genes and reducing inflammation. In rheumatoid arthritis, it reduces inflammation and joint damage by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide is its selectivity for FGFR, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for brain tumors. However, one limitation is its relatively short half-life, which limits its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more potent and selective FGFR inhibitors based on the structure of 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide. Finally, further studies are needed to determine the optimal dosing and administration of 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide for different diseases.
Applications De Recherche Scientifique
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide has been extensively studied for its potential as a therapeutic agent for various diseases. In cancer, it has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly those with FGFR mutations. In pulmonary fibrosis, 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide has been shown to reduce fibrosis and improve lung function in preclinical models. In rheumatoid arthritis, it has been shown to reduce inflammation and joint damage.
Propriétés
IUPAC Name |
5-bromo-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4S/c1-12-4-2-3-5-15(12)21-26(23,24)14-8-6-13(7-9-14)20-18(22)16-10-11-17(19)25-16/h2-11,21H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAVHSTVFSECMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine](/img/structure/B4185247.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B4185262.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185274.png)

![3,4,5-triethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4185285.png)

![3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4185292.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4185306.png)


![1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4185346.png)
![methyl 2-[(3,3-dimethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4185352.png)
![3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4185356.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4185364.png)